molecular formula C9H11BLiNO3 B1407498 Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide CAS No. 1425937-24-1

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B1407498
CAS No.: 1425937-24-1
M. Wt: 199 g/mol
InChI Key: BAVVECSOBYMGGA-UHFFFAOYSA-N
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Description

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organoboron compound that has garnered interest due to its unique structural and chemical properties. This compound features a boron atom integrated into a bicyclic framework, which is further stabilized by lithium. The presence of the pyridinyl group adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of pyridine-2-boronic acid with a suitable lithium reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product through cyclization and stabilization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form. The use of advanced analytical techniques like NMR and mass spectrometry is essential to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of boron-based drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The lithium ion helps stabilize the compound, enhancing its reactivity and selectivity in different reactions. The pyridinyl group can participate in coordination chemistry, further expanding the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-ium: A similar compound with a different counterion.

    Pyridinylboronic acids: Compounds with similar boron-pyridine interactions but different structural frameworks.

    Boronate esters: Compounds with boron-oxygen bonds, used in similar applications.

Uniqueness

Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide stands out due to its unique bicyclic structure, which imparts stability and reactivity. The combination of lithium and boron within the same molecule enhances its utility in various chemical and biological applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

lithium;2-(2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BNO3.Li/c1-2-4-11-9(3-1)10-12-5-8(6-13-10)7-14-10;/h1-4,8H,5-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVVECSOBYMGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]12(OCC(CO1)CO2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Reactant of Route 2
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Reactant of Route 3
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Reactant of Route 4
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Reactant of Route 5
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Reactant of Route 6
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

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